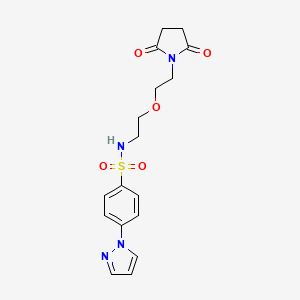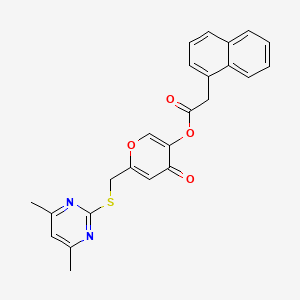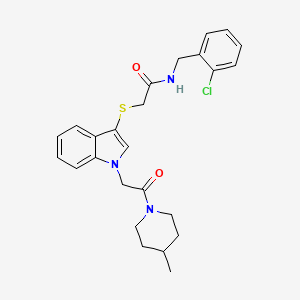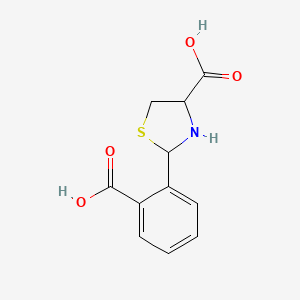![molecular formula C10H10ClF3N4O3 B2974851 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea CAS No. 338396-78-4](/img/structure/B2974851.png)
1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea
カタログ番号 B2974851
CAS番号:
338396-78-4
分子量: 326.66
InChIキー: PYQRKWRWWDEMTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea, has a CAS Number of 400087-73-2 and a molecular weight of 312.64 .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including the compound , have been synthesized and applied in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClF3N4O3/c10-6-1-5(9(11,12)13)2-14-7(6)3-20-17-8(18)15-4-16-19/h1-2H,3-4H2,(H2,15,17,18) .Chemical Reactions Analysis
The synthesis and applications of TFMP derivatives in the agrochemical and pharmaceutical industries have been reviewed . The major use of TFMP derivatives is in the protection of crops from pests .Physical And Chemical Properties Analysis
This compound is a low melting solid . Its unique physicochemical properties are thought to contribute to its biological activities .科学的研究の応用
Structural and Conformational Analysis
- Conformational and Tautomeric Studies : Research demonstrates the conformational equilibrium and tautomerism in related urea compounds, offering insights into molecular sensing based on tautomerism controlled by conformational states. This foundational understanding supports the development of applications in molecular sensing and recognition, highlighting the compound's role in supramolecular chemistry (Kwiatkowski et al., 2019).
Synthesis and Chemical Behavior
- Synthetic Pathways : The synthesis of novel series of derivatives demonstrates the compound's versatility in forming structures with significant biological activities. For instance, derivatives have been synthesized and evaluated for their anticancer properties, showcasing the compound's utility in medicinal chemistry (Feng et al., 2020).
- Degradation Studies : Investigations into the degradation of related sulfonylurea herbicides in soil provide crucial data on environmental fate and the compound's stability under various conditions. Such studies are essential for understanding the environmental impact and designing compounds with favorable degradation profiles (Morrica et al., 2001).
Biological Activities and Applications
- Anticancer Potential : The design, synthesis, and evaluation of urea derivatives for antiproliferative activity against various cancer cell lines highlight the potential of this compound as a scaffold for developing new anticancer agents. This underscores the significant role of chemical synthesis in discovering novel therapeutic agents (Feng et al., 2020).
- Environmental Impact and Degradation : Understanding the environmental degradation pathways of related compounds assists in assessing the ecological risks and designing environmentally benign compounds. The detailed study of imazosulfuron's degradation, for example, aids in comprehending the persistence and breakdown of such chemicals in ecosystems (Morrica et al., 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]-3-[(Z)-methoxyiminomethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N4O3/c1-20-17-5-16-9(19)18-21-4-8-7(11)2-6(3-15-8)10(12,13)14/h2-3,5H,4H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQRKWRWWDEMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)NOCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\NC(=O)NOCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2974772.png)
![1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2974773.png)
![5-methyl-2,4-dioxo-N-(1-phenylethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2974774.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974782.png)

![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2974785.png)



![7-(2-fluorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2974791.png)